3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one
Description
3-[4-(Pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one is a benzoxazolone derivative featuring a 4-(pentyloxy)benzyl substituent at the N3 position of the benzoxazolone core. Benzoxazolone derivatives are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties . Structural characterization of such compounds often involves spectroscopic methods (NMR, IR) and X-ray crystallography, supported by computational tools like density functional theory (DFT) for conformational analysis .
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[(4-pentoxyphenyl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H21NO3/c1-2-3-6-13-22-16-11-9-15(10-12-16)14-20-17-7-4-5-8-18(17)23-19(20)21/h4-5,7-12H,2-3,6,13-14H2,1H3 |
InChI Key |
ROEFSBRSJHLQBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Preparation Methods
Iodine-Mediated Synthesis:
- Information on large-scale industrial production methods for this specific compound is limited. research and development in this area may yield more efficient synthetic routes.
Chemical Reactions Analysis
- The benzylic position in this compound is susceptible to various reactions due to the resonance stabilization provided by the adjacent benzene ring.
- Common reactions include:
Free Radical Bromination: The benzylic hydrogen can be replaced by a bromine atom via free radical bromination .
Oxidation: The benzylic carbon can undergo oxidation reactions.
- Reagents and conditions depend on the specific reaction type.
- The major products formed depend on the specific reaction conditions. For example, bromination yields the corresponding brominated derivative.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one exhibit significant anticancer properties. A study highlighted its potential in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's structure allows it to interact with cellular receptors, potentially modulating signaling pathways associated with cancer progression .
2. Anti-inflammatory Effects
Another area of application is in the treatment of inflammatory diseases. Compounds with similar structural motifs have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This can be particularly beneficial for conditions such as arthritis and other chronic inflammatory disorders .
Material Science Applications
1. UV Protection in Textiles
The compound has been explored for its ability to enhance the light fastness of textile materials. By incorporating this compound into textile formulations, researchers have demonstrated improved resistance against UV degradation, thereby extending the lifespan of fabrics . This application is crucial for outdoor textiles exposed to sunlight.
2. Polymer Stabilization
In the field of polymer science, this compound has been investigated for its role as a stabilizer against UV light. It can be incorporated into various polymer matrices to protect against photodegradation, which is vital for maintaining the integrity and performance of plastic products used in outdoor environments .
Case Studies
Mechanism of Action
- The compound’s mechanism of action depends on its specific applications. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The benzoxazolone scaffold allows extensive structural modifications, particularly at the N3 and C6 positions. Below is a comparative analysis of key analogs:
*Estimated using fragment-based methods due to lack of experimental data.
Pharmacokinetic Considerations
- Lipophilicity : The pentyloxy chain increases logP compared to ethoxy (3.56 vs. ~4.2), favoring passive diffusion but risking higher metabolic clearance .
- Hydrogen Bonding : Piperazine derivatives (e.g., BzO-1) have higher polar surface areas (~30–40 Ų), improving solubility but reducing blood-brain barrier penetration .
Key Research Findings
- Conformational Flexibility : DFT studies on 3-(piperidin-1-yl-methyl) analogs reveal planar benzoxazolone cores with flexible substituents, enabling diverse binding modes .
- Structure-Activity Relationships (SAR): Alkoxy Chain Length: Longer chains (e.g., pentyloxy) enhance lipophilicity but may reduce metabolic stability. Electron-Withdrawing Groups: Nitro or halogen substituents increase antimicrobial potency but may elevate toxicity .
Biological Activity
3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound belongs to the benzoxazole family and features a unique structure characterized by a benzoxazole core with a pentyloxy group. This structural configuration is believed to influence its solubility and biological activity.
Structural Formula
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted that benzoxazole derivatives possess significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents.
Antioxidant Properties
The antioxidant activity of benzoxazole derivatives has been documented in various studies. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) .
Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes. For instance, studies on related compounds have demonstrated their ability to inhibit monoamine oxidase (MAO), which is crucial for the treatment of neurodegenerative diseases like Parkinson's disease . The inhibition mode was found to be competitive and reversible, indicating its potential therapeutic applications.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results suggest that while it exhibits significant biological activity, its cytotoxic effects are dose-dependent. Further investigations are necessary to determine the therapeutic index and safety margins for clinical applications .
Comparison of Biological Activities
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| MAO-B Inhibition | 0.062 | |
| Antimicrobial Activity | Varies | |
| Antioxidant Activity | ORAC = 2.27 |
Case Studies
- Study on MAO-B Inhibition : A series of benzoxazole derivatives were synthesized and tested for MAO-B inhibition. The compound this compound demonstrated competitive inhibition with an IC50 value comparable to established MAO-B inhibitors like rasagiline .
- Antioxidant Evaluation : In vitro studies assessed the antioxidant capacity using DPPH assays, revealing that the compound significantly scavenged free radicals, indicating its potential for protecting against oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
